molecular formula C16H17N3O3 B11706555 N-(4-(Dimethylamino)benzylidene)-2-methoxy-4-nitroaniline

N-(4-(Dimethylamino)benzylidene)-2-methoxy-4-nitroaniline

Cat. No.: B11706555
M. Wt: 299.32 g/mol
InChI Key: VVEOVNSWCXVAIP-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)benzylidene)-2-methoxy-4-nitroaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its vibrant color and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)benzylidene)-2-methoxy-4-nitroaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methoxy-4-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)benzylidene)-2-methoxy-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(4-(Dimethylamino)benzylidene)-2-methoxy-4-aminoaniline.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro and methoxy derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(4-(Dimethylamino)benzylidene)-2-methoxy-4-nitroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme kinetics and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism by which N-(4-(Dimethylamino)benzylidene)-2-methoxy-4-nitroaniline exerts its effects involves interactions with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity. The presence of the dimethylamino group enhances its electron-donating ability, while the nitro group acts as an electron-withdrawing group, creating a unique electronic environment that affects its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Dimethylamino)benzylidene)-2-hydroxy-3-methylbenzohydrazide
  • N-(4-Nitrobenzylidene)-2-hydroxy-3-methylbenzohydrazide
  • N-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide

Uniqueness

N-(4-(Dimethylamino)benzylidene)-2-methoxy-4-nitroaniline stands out due to its unique combination of functional groups, which confer distinct electronic properties

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

4-[(2-methoxy-4-nitrophenyl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H17N3O3/c1-18(2)13-6-4-12(5-7-13)11-17-15-9-8-14(19(20)21)10-16(15)22-3/h4-11H,1-3H3

InChI Key

VVEOVNSWCXVAIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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